(1,4-Dimethoxynaphthalen-2-yl)boronic acid
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Overview
Description
(1,4-Dimethoxynaphthalen-2-yl)boronic acid is an organic compound with the molecular formula C13H15BO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a naphthalene ring substituted with two methoxy groups at positions 1 and 4. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,4-Dimethoxynaphthalen-2-yl)boronic acid typically involves the borylation of the corresponding naphthalene derivative. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it efficient and practical for laboratory synthesis.
Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but on a larger scale. Continuous flow processes and the use of advanced catalytic systems can enhance the efficiency and yield of the production .
Chemical Reactions Analysis
Types of Reactions: (1,4-Dimethoxynaphthalen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(1,4-Dimethoxynaphthalen-2-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1,4-Dimethoxynaphthalen-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The boron atom plays a crucial role in stabilizing the intermediate species and facilitating the reaction.
Comparison with Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling reactions.
4-Methoxyphenylboronic Acid: Similar in structure but with a single methoxy group.
2-Naphthylboronic Acid: A naphthalene-based boronic acid without methoxy substitutions.
Uniqueness: (1,4-Dimethoxynaphthalen-2-yl)boronic acid is unique due to its dual methoxy substitutions, which can influence its reactivity and selectivity in chemical reactions. These substitutions can also affect the compound’s solubility and stability, making it a valuable reagent in specific synthetic applications .
Properties
Molecular Formula |
C12H13BO4 |
---|---|
Molecular Weight |
232.04 g/mol |
IUPAC Name |
(1,4-dimethoxynaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C12H13BO4/c1-16-11-7-10(13(14)15)12(17-2)9-6-4-3-5-8(9)11/h3-7,14-15H,1-2H3 |
InChI Key |
DBFXZQLDZPTXJO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2C(=C1)OC)OC)(O)O |
Origin of Product |
United States |
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